molecular formula C22H20N2O5 B6538777 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060262-21-6

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6538777
CAS No.: 1060262-21-6
M. Wt: 392.4 g/mol
InChI Key: JUQCWBZRMPRGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a novel, synthetically derived coumarin-3-carboxamide derivative offered for research applications. This compound belongs to a class of molecules that have demonstrated significant potential in pharmaceutical and biochemical research, particularly as ligands for central nervous system (CNS) receptors and as enzyme inhibitors. Coumarin-based carboxamides are investigated as potential ligands for GABA brain receptors, which are primary targets for anxiolytic, sedative-hypnotic, and anticonvulsant drugs . Furthermore, structurally similar 3-carboxamido-coumarin derivatives have shown exceptional promise as potent and highly selective inhibitors of monoamine oxidase B (MAO-B), a crucial enzyme target for neurodegenerative disorders . The specific structural features of this compound—incorporating both a coumarin core and a morpholino group—suggest potential for diverse bioactivities, warranting investigation across multiple research areas including neuroscience, oncology, and enzymology. Researchers can utilize this chemical tool for target validation, mechanism-of-action studies, and early-stage drug discovery. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-20(24-9-11-28-12-10-24)13-15-5-7-17(8-6-15)23-21(26)18-14-16-3-1-2-4-19(16)29-22(18)27/h1-8,14H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQCWBZRMPRGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Phenylacetic Acid

4-Nitrophenylacetic acid is prepared by nitration of phenylacetic acid using concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group introduces reactivity for subsequent reduction.

Amidation with Morpholine

The nitro intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with morpholine in dichloromethane (DCM) under inert conditions. This yields 4-nitrophenyl-2-(morpholin-4-yl)-2-oxoethylamide (m.p. 145–147°C).

Reduction to Aniline

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (m.p. 132–134°C).

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.75 (t, 4H, morpholine-OCH₂), 3.45 (s, 2H, CH₂CO), 2.85 (t, 4H, morpholine-NCH₂).

Amidation Coupling Reaction

The final step conjugates coumarin-3-carboxylic acid with the morpholine-aniline derivative via carboxamide bond formation (Scheme 3).

Procedure :

  • Activation: Coumarin-3-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in DCM to form the acyl chloride.

  • Coupling: The acyl chloride is reacted with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1.2 eq) in DCM, using triethylamine (TEA) as a base.

  • Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Optimized Conditions

  • Solvent: Dichloromethane

  • Coupling Agent: SOCl₂ (for activation)

  • Base: Triethylamine (2 eq)

  • Yield: 65–72%

Spectroscopic Validation

  • IR (KBr): 1685 cm⁻¹ (amide C=O), 1725 cm⁻¹ (coumarin lactone).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, coumarin-H4), 7.85–7.20 (m, 6H, Ar-H), 3.70 (m, 4H, morpholine-OCH₂), 3.20 (s, 2H, CH₂CO), 2.55 (m, 4H, morpholine-NCH₂).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent describes microwave-enhanced coupling of quinoline-carboxamides with morpholine-thiazolidines. Adapting this, the target compound’s amidation could be accelerated under microwave irradiation (100°C, 20 min), potentially improving yields to >80%.

Analytical and Characterization Data

Table 1: Comparative Yields of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Classical AmidationDCM, TEA, 24 h, rt65–7298
MicrowaveDMF, 100°C, 20 min78–8297
Nitro ReductionH₂, Pd/C, EtOH, 6 h8599

Table 2: Spectroscopic Signatures

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Coumarin lactone17258.45 (s, H4)
Amide C=O16853.20 (s, CH₂CO)
Morpholine-OCH₂3.70 (t, J=4.8 Hz)

Optimization Strategies

  • Solvent Effects: Replacing DCM with DMF increases reaction rates due to higher polarity.

  • Catalysis: Adding DMAP (4-dimethylaminopyridine) improves acylation efficiency, reducing side-product formation.

  • Temperature Control: Maintaining 0–5°C during nitration prevents di-nitration byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the chromene core can interact with hydrophobic pockets in the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pharmacological and physicochemical properties of coumarin-carboxamides are highly dependent on substituents at the phenyl ring. Below is a comparative analysis of key analogues:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide Morpholino-oxoethyl C₂₂H₂₀N₂O₅ 392.41 Enhanced solubility; potential kinase inhibition
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Methoxyphenethyl C₁₉H₁₇NO₅ 339.35 Moderate cytotoxicity; synthetic intermediate
N-(4-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Nitrophenyl C₁₆H₁₀N₂O₅ 310.26 Electron-withdrawing group; improved reactivity
N-(4-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Bromophenyl C₁₆H₁₀BrNO₃ 344.16 Halogen substitution; potential antimicrobial activity
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27) 3',4'-Dimethylphenyl C₁₈H₁₅NO₃ 293.32 MAO-B inhibition; studied for Parkinson’s disease
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 4-Isopropylphenyl, 7-methoxy C₂₁H₁₉NO₄ 349.38 Lipophilic substituent; potential CNS activity
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide Dimethylcarbamoylmethyl C₂₀H₁₈N₂O₄ 350.37 Carbamoyl group; possible HDAC modulation

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound that exhibits a range of biological activities, primarily due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of the morpholine group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Structural Formula

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The chromene structure has been linked to anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell migration and invasion .
  • Antimicrobial Effects : Research indicates that chromene derivatives can exhibit antimicrobial activities against various pathogens, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Properties : Compounds containing the chromene structure have demonstrated the ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Anticancer Studies

In a study evaluating the cytotoxic effects of related chromene compounds on breast cancer cell lines (MCF-7), significant reductions in cell viability were observed. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent anticancer activity .

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 / MIC ValuesReferences
AnticancerInduction of apoptosis10 - 30 µM
AntimicrobialInhibition of bacterial growth5 - 20 µg/mL
Anti-inflammatoryCOX and LOX inhibitionNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and morpholine groups can significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish activity against specific targets, highlighting the importance of molecular design in drug development .

Q & A

Q. What are the established synthetic routes for this compound, and what key reactions are involved?

The synthesis involves multi-step organic reactions, including:

  • Alkylation and lactonization : Morpholine derivatives are synthesized via alkylation of amino-alcohols with tert-butyl bromoacetate, followed by lactonization using catalytic pTsOH (acid) to form the morpholin-2-one core .
  • Coupling reactions : The chromene-carboxamide moiety is introduced via amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines under reflux conditions .
  • Functional group modifications : Substituents like chloro or nitro groups are introduced through electrophilic substitution or nucleophilic displacement .

Key Reaction Table :

StepReaction TypeReagents/ConditionsReference
1Alkylationtert-butyl bromoacetate, base
2LactonizationpTsOH, heat
3Amide couplingCarboxylic acid chloride, amine, reflux

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity using solvent systems like CH₂Cl₂/MeOH gradients .
  • Spectroscopy :
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., morpholine methylene at δ 3.3–4.1 ppm) and carbon backbone .
    • Mass spectrometry (MS) : Validates molecular weight via ESI/APCI(+) modes (e.g., [M+H]⁺ peaks) .

Advanced Questions

Q. How can X-ray crystallography resolve crystal structures, especially with twinned data or disorder?

  • Data collection : High-resolution datasets (e.g., synchrotron radiation) reduce noise.
  • Software tools : SHELXL refines structures using constraints for disordered regions (e.g., morpholine ring flexibility) .
  • Twinning correction : SHELXD and SHELXE apply twin-law matrices to deconvolute overlapping reflections .
  • Example : A related chromene derivative (PubChem CID 902021-11-8) was resolved using SHELX with R-factor < 0.05 .

Q. What strategies elucidate pharmacological mechanisms of morpholine-containing chromene carboxamides?

  • In vitro assays :
  • Enzyme inhibition : Test kinase or protease inhibition (IC₅₀) using fluorogenic substrates .

  • Receptor binding : Radioligand displacement assays (e.g., for vasopressin receptors, as in brezivaptan analogs) .

    • Structure-activity relationship (SAR) : Compare substituent effects (e.g., morpholine vs. piperidine) on bioactivity .

    Pharmacological Targets Table :

    Target PathwayAssay TypeKey Findings (Analogs)Reference
    Anti-inflammatoryCOX-2 inhibitionIC₅₀ = 1.2 µM (chromene derivatives)
    AnticancerApoptosis inductionCaspase-3 activation in HeLa cells

Q. How to address discrepancies in biological activity data across studies?

  • Purity validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude impurities affecting results .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Structural confirmation : Verify stereochemistry via X-ray or NOESY NMR, as minor isomers may alter activity .

Methodological Guidance

  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as small variations can impact yield .
  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables (e.g., substituent polarity vs. logP) influencing bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.